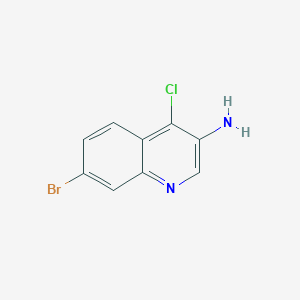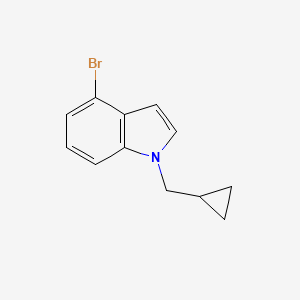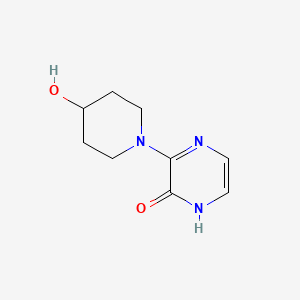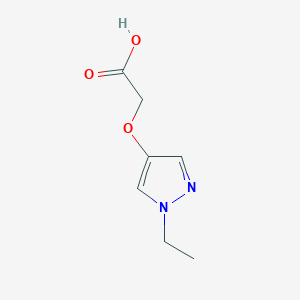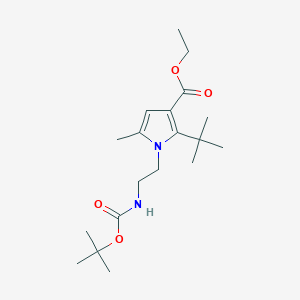
6-Chloro-4-(trifluoromethyl)pyridin-3-amine
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, is a topic of ongoing research. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine include a molecular weight of 196.558, a density of 1.5±0.1 g/cm3, a boiling point of 278.5±35.0 °C at 760 mmHg, and a flash point of 122.2±25.9 °C .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Novel Molecules
6-Chloro-4-(trifluoromethyl)pyridin-3-amine can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .
Production of Commercial Products
3-(trifluoromethyl)pyridine (2,3-CTF), which can be produced using 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, is used to produce several commercial products .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, which include those derived from 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, have been approved by the FDA . These drugs are used for various diseases and disorders .
New Chemical Processes
6-Chloro-4-(trifluoromethyl)pyridin-3-amine can be used in new chemical processes for producing other compounds . For example, it can be used in the production of 2- (3,5-bis (trifluoromethyl)phenyl)-N- (6-chloro-4- (4-fluoro-2-methylphenyl)pyridin-3-yl)-N,2-dimethylpropanamide .
Mechanism of Action
Future Directions
The demand for TFMP derivatives, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCRBPWLAGKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





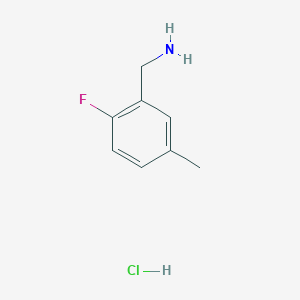
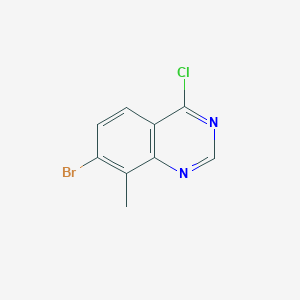
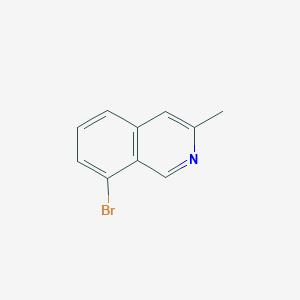
![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

